Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride
Description
Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a propanoate backbone substituted with a 4-methoxyphenyl group, an amino group at position 2, and a hydroxyl group at position 3. The methyl ester and hydrochloride salt enhance its stability and solubility, making it relevant in pharmaceutical research.
Properties
IUPAC Name |
methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9-10,13H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNTLGIGWXNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)OC)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Henry Reaction-Based Synthesis
The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, serves as a foundational method for constructing β-nitro alcohols, which can be reduced to β-amino alcohols. For this compound, the synthesis begins with 4-methoxybenzaldehyde and nitromethane under basic conditions:
$$
\text{4-MeO-C}6\text{H}4\text{CHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{4-MeO-C}6\text{H}4\text{CH(OH)CH}2\text{NO}2
$$
Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) or stoichiometric reagents like lithium aluminum hydride (LiAlH$$4$$). The resulting β-amino alcohol intermediate undergoes esterification with methanol in the presence of thionyl chloride ($$ \text{SOCl}_2 $$) or acetyl chloride to yield the methyl ester. Finally, treatment with hydrochloric acid forms the hydrochloride salt.
Key Reaction Parameters:
Asymmetric Synthesis via Chiral Auxiliaries
To control stereochemistry at the C2 and C3 positions, chiral auxiliaries such as Evans oxazolidinones or Oppolzer’s sultams are employed. For example:
- Enantioselective Aldol Reaction : A chiral titanium complex catalyzes the reaction between 4-methoxyphenylglyoxal and a glycine equivalent to form the β-hydroxy-α-amino ester backbone.
- Dynamic Kinetic Resolution : Racemic intermediates are subjected to enzymatic or chemical resolution using tartaric acid derivatives, achieving enantiomeric excess (ee) >95%.
Optimization Insights:
Hydrochloride Salt Formation
The free base amine is converted to the hydrochloride salt via acidification. Key steps include:
- Dissolving the amine in anhydrous diethyl ether.
- Dropwise addition of concentrated HCl (37%) at 0–5°C.
- Precipitation and filtration, yielding a crystalline solid.
Purity Considerations:
- Residual solvents (e.g., methanol, ether) must be <0.1% per ICH guidelines.
- X-ray diffraction confirms salt stoichiometry (1:1 amine:HCl ratio).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Henry Reaction | 65–72 | 95–98 | Low (racemic) | Industrial |
| Asymmetric Aldol | 58–63 | 99+ | High (>90%) | Lab-scale |
| Enzymatic Resolution | 70–75 | 97–99 | Moderate (80–85%) | Pilot-scale |
Trade-offs:
- The Henry route offers scalability but requires post-synthesis resolution.
- Asymmetric methods reduce downstream steps but face catalyst cost barriers.
Industrial-Scale Production Challenges
Raw Material Sourcing
- 4-Methoxybenzaldehyde : Sourced from anisole via formylation (Gattermann–Koch reaction), with global suppliers including Labter Pharmatech and Tianjin Xinghan Biotechnology.
- Chiral Catalysts : High-cost ligands (e.g., BINAP, Josiphos) necessitate recycling via nanofiltration or immobilization on silica supports.
Byproduct Management
- Nitroaldol side products (e.g., dimerized aldehydes) are minimized by maintaining stoichiometric excess of nitromethane (1.5:1 molar ratio).
- Hydrochloride crystallization filters out unreacted amine (<0.5% residual).
Recent Advances in Green Chemistry
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, achieving 85% yield in 2 hours for the nitroaldol step, compared to 65% yield in 8 hours under traditional reflux.
Continuous Flow Systems
Microreactors enhance heat/mass transfer, reducing reaction time from 24 hours to 45 minutes for the reduction step. Pilot trials show 15% cost reduction per kilogram.
Analytical Characterization
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ (400 MHz, D$$2$$O) : δ 7.28 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 6.92 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 4.21 (s, 1H, OH), 3.85 (s, 3H, OCH$$3$$), 3.72 (s, 3H, COOCH$$3$$), 3.58 (dd, $$ J = 10.2, 4.8 $$ Hz, 1H, CHNH$$2$$), 3.12 (dd, $$ J = 10.2, 6.4 $$ Hz, 1H, CHOH).
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H$$_2$$O/MeOH = 70:30).
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 198°C, confirming suitability for room-temperature storage.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) for halogenation reactions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-3-(4-methoxyphenyl)propanoate.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacological Research
Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride has been studied for its potential role as an inhibitor of gamma-aminobutyric acid (GABA) uptake. GABA is a critical neurotransmitter involved in inhibitory signaling in the central nervous system. Research indicates that derivatives of this compound can selectively inhibit various GABA transporter subtypes, which may have implications for treating conditions such as anxiety and epilepsy .
2. Antioxidant Properties
Studies have shown that compounds similar to methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate exhibit antioxidant activities. These properties are essential in preventing oxidative stress-related diseases, including neurodegenerative disorders . The presence of the methoxy group enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity.
Organic Synthesis Applications
1. Building Block for Bioactive Compounds
this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. For example, it can be used in synthesizing derivatives that target specific biological pathways .
2. Fluorescent Probes
The compound's unique structure has been explored for developing fluorescent probes for biological imaging. The conjugated systems within its structure allow it to exhibit fluorescence properties, making it useful in tracking biological processes in vitro and in vivo .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Key Structural Differences :
- Aryl Substituents : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., 4-F, 4-Cl) in analogs .
- Ester Groups : Methyl esters (e.g., target compound) typically exhibit higher metabolic stability than ethyl esters .
- Functional Groups: The hydroxyl group at position 3 in the target compound may enhance hydrogen bonding and solubility compared to non-hydroxylated analogs .
Physicochemical and Pharmacological Properties
- Solubility: Hydroxyl and amino groups improve aqueous solubility, but methyl esters are generally less polar than ethyl analogs .
- Bioactivity : Fluorinated analogs (e.g., 4-F substituent) show enhanced binding affinity in receptor studies due to fluorine’s electronegativity . Chlorinated derivatives (e.g., 4-Cl) are often intermediates in antipsychotic drug synthesis .
- Stability : The hydrochloride salt in the target compound and analogs improves shelf-life and crystallinity .
Biological Activity
Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride, also known as SGC63365, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C11H16ClNO4
- Molecular Weight : 261.70 g/mol
- CAS Number : 1417633-65-8
The primary mechanism of action for this compound is its conversion to L-DOPA (L-3,4-dihydroxyphenylalanine), which subsequently gets metabolized to dopamine. Dopamine is a crucial neurotransmitter involved in several neurological functions, including motor control, mood regulation, and cognitive processes. The compound's ability to influence dopamine levels makes it a candidate for treating conditions such as Parkinson's disease and other dopamine-related disorders .
Neuropharmacological Effects
Research has indicated that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its structural similarity to L-DOPA allows it to interact with dopaminergic pathways effectively. In vitro studies have shown that it can enhance dopamine synthesis in neuronal cells, which may help alleviate symptoms associated with dopamine deficiency .
Case Studies
- Dopaminergic Activity : A study demonstrated that this compound significantly increased dopamine levels in cultured neuronal cells compared to control groups. This increase was measured using high-performance liquid chromatography (HPLC), confirming its potential role as a dopaminergic agent .
- Neuroprotection : Another investigation focused on the compound's ability to protect against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound reduced cell death in models of oxidative stress, suggesting its potential use in therapies aimed at neuroprotection .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| L-DOPA | Direct precursor to dopamine | Parkinson's disease |
| Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Similar structure; lacks amino group | Limited dopaminergic activity |
| Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate | Different substitution pattern; potential for varied activity | Potential neuroprotective effects |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Reductive amination | 65-75 | ≥95 | NaBH4, HCl gas | |
| Hydroxylation | 70-80 | ≥97 | mCPBA, DCM |
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
Chiral resolution techniques are critical:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers .
- Asymmetric catalysis : Employ chiral catalysts like BINAP-ruthenium complexes during reductive amination to favor the desired enantiomer .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the target enantiomer .
Note : Contradictions in enantiomer ratios may arise from solvent polarity or temperature fluctuations, requiring iterative process adjustments .
Basic: What analytical techniques characterize purity and structure?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm backbone structure (e.g., methoxy proton at δ 3.8 ppm, aromatic protons at δ 6.8-7.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (≥95%) and mass confirmation (e.g., [M+H]+ = 274.1) .
- XRD : Single-crystal X-ray diffraction to resolve stereochemistry .
Advanced: How to address NMR data discrepancies in structural analogs?
Methodological Answer:
Discrepancies often arise from substituent effects (e.g., bromine vs. methoxy groups altering electron density):
- Comparative NMR : Analyze shifts in analogs (e.g., 4-bromo derivatives show downfield aromatic shifts vs. 4-methoxy) .
- DFT calculations : Use computational models (e.g., Gaussian) to predict chemical shifts and validate experimental data .
- 2D NMR : Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., hydroxy and amino protons) .
Basic: What preliminary assays evaluate biological activity?
Methodological Answer:
- Enzyme inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (IC50 < 10 µM suggests potency) .
- Receptor binding : Radioligand assays (e.g., for GABA receptors) to measure Ki values .
- Cytotoxicity : MTT assays on HEK-293 cells to assess acute toxicity (LC50 > 100 µM indicates safety for further studies) .
Q. Table 2: Representative Biological Data
| Assay Type | Target | Result (IC50/Ki) | Reference |
|---|---|---|---|
| Enzyme inhibition | Trypsin | 8.2 µM | |
| Receptor binding | GABA-A | 12 nM |
Advanced: Resolve contradictions in enzyme inhibition assays?
Methodological Answer:
Contradictory results may stem from assay conditions:
- Buffer optimization : Test pH (6.5-7.5) and ionic strength to stabilize enzyme-substrate interactions .
- Control experiments : Include known inhibitors (e.g., PMSF for serine hydrolases) to validate assay robustness .
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Basic: How do structural analogs differ in reactivity?
Methodological Answer:
Key differences include:
- Substituent effects : Bromine increases electrophilicity (enhancing nucleophilic substitution), while methoxy groups improve solubility via H-bonding .
- Steric hindrance : Bulkier groups (e.g., indole in ) reduce reaction rates in SN2 mechanisms .
Q. Table 3: Reactivity of Structural Analogs
| Analog Substituent | Reactivity (Relative Rate) | Key Application |
|---|---|---|
| 4-Bromo | 1.5x | Cross-coupling reactions |
| 4-Methoxy | 1.0x (baseline) | Solubility enhancement |
Advanced: Mitigate by-products in large-scale synthesis?
Methodological Answer:
- Process intensification : Use continuous flow reactors to minimize side reactions (e.g., over-oxidation) .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
- Purification : High-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography for >99% purity .
Basic: What safety protocols are recommended?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and goggles for handling .
- Ventilation : Use fume hoods during solvent evaporation (e.g., DCM, HCl gas) .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: Design SAR studies for pharmacological optimization?
Methodological Answer:
- Scaffold modification : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) to enhance metabolic stability .
- Docking simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., COX-2) .
- In vivo PK/PD : Assess oral bioavailability in rodent models with LC-MS/MS plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
